![molecular formula C14H17NO4 B14685061 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile CAS No. 30078-01-4](/img/structure/B14685061.png)
3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile is a chemical compound characterized by the presence of a methoxy group and a trimethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile-containing reagents under specific conditions. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction, where the aldehyde reacts with a nitrile in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The trimethoxyphenyl moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile.
3,4,5-Trimethoxyphenylacetic acid: Another compound with a similar trimethoxyphenyl moiety.
3,4,5-Trimethoxyamphetamine: A compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
30078-01-4 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
3-methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h6-7,9H,5H2,1-4H3 |
InChIキー |
QJTWJBLWEVAMDO-UHFFFAOYSA-N |
正規SMILES |
COC=C(CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


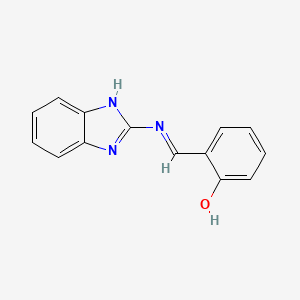
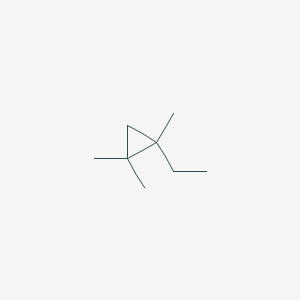
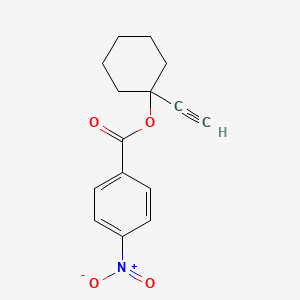
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
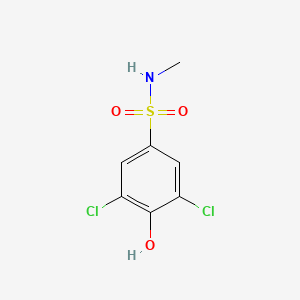

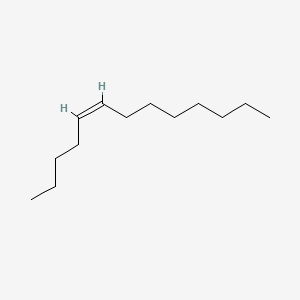
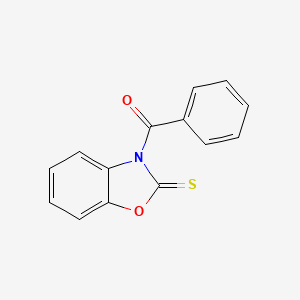
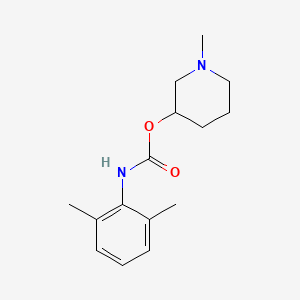
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
